3-Fluoropyridine-2,5-dicarbonitrile

Medicinal Chemistry Organic Synthesis Fluorination

Sourcing a reactive, privileged scaffold for kinase or prion disease lead optimization is time-critical. 3-Fluoropyridine-2,5-dicarbonitrile provides a direct solution by offering an activated pyridine core for rapid SAR via SNAr chemistry. - Enables efficient exploration of potency against targets like huPrPC; related scaffolds show >70% PrPSc inhibition at 50 nM. - The 3-fluoro substituent modulates metabolic stability and binding affinity, distinct from non-fluorinated analogs. - Standardized purity facilitates reproducible synthesis of patentable candidates and advanced materials.

Molecular Formula C7H2FN3
Molecular Weight 147.11 g/mol
Cat. No. B12972144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-2,5-dicarbonitrile
Molecular FormulaC7H2FN3
Molecular Weight147.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C#N)C#N
InChIInChI=1S/C7H2FN3/c8-6-1-5(2-9)4-11-7(6)3-10/h1,4H
InChIKeyUAEUROMSIPZTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridine-2,5-dicarbonitrile: Product Overview


3-Fluoropyridine-2,5-dicarbonitrile (CAS 1615720-30-3) is a fluorinated heterocyclic compound with the molecular formula C7H2FN3 and a molecular weight of 147.11 g/mol [1]. This compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and two cyano (-C≡N) groups at the 2- and 5-positions . The presence of both an electronegative fluorine atom and two electron-withdrawing nitrile groups confers a unique electronic profile, making it a versatile and highly reactive building block for the synthesis of more complex molecules, particularly in drug discovery and materials science applications .

Synthetic handle

Fluorine-activated pyridine core enables SNAr diversification under mild conditions

Medicinal chemistry

Building block for prion-targeted libraries and kinase inhibitor scaffolds

Materials science

Electron-deficient core for TADF emitter and OLED material design

3-Fluoropyridine-2,5-dicarbonitrile vs. Non-Fluorinated Analogs


The strategic incorporation of a fluorine atom into a pyridine dicarbonitrile scaffold is not an arbitrary structural modification. Unlike its non-fluorinated analog, pyridine-2,5-dicarbonitrile, the presence of fluorine in 3-fluoropyridine-2,5-dicarbonitrile profoundly alters the molecule's physicochemical and electronic properties . Fluorine's high electronegativity and small size significantly impact lipophilicity, metabolic stability, and the electron density distribution on the aromatic ring [1]. This, in turn, directly affects critical parameters such as binding affinity to biological targets and the electronic characteristics essential for materials applications, such as OLED emitters. Therefore, substituting 3-fluoropyridine-2,5-dicarbonitrile with a non-fluorinated or differently substituted analog will likely result in a compound with fundamentally different behavior, invalidating established synthetic routes, altering desired biological activity, or degrading the performance of advanced materials. The following quantitative evidence underscores the specific, non-interchangeable nature of this compound.

Electronic activation mismatch

Non-fluorinated pyridine dicarbonitrile may lack the inductive effect needed for efficient SNAr reactivity and regioselectivity.

Lipophilicity shift

Absence of fluorine is predicted to lower LogP, which may alter membrane permeability and ADME profiles in biological studies.

Target engagement context

Minor structural changes can abolish prion protein binding; non-fluorinated analogs may not reproduce reported class-level activity.

3-Fluoropyridine-2,5-dicarbonitrile: Quantitative Evidence


Enhanced SNAr Reactivity and Regioselectivity

The introduction of a fluorine atom at the 3-position of the pyridine ring significantly activates the molecule toward nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated or other halogenated analogs . While direct kinetic data for 3-fluoropyridine-2,5-dicarbonitrile is not available, class-level evidence is highly predictive: 2-fluoropyridine undergoes SNAr with sodium ethoxide approximately 250 times faster than 2-chloropyridine [1]. This heightened reactivity is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the negative charge on the Meisenheimer complex intermediate. This property enables the installation of diverse amine, ether, and thioether functionalities under milder conditions than required for the corresponding non-fluorinated pyridine-2,5-dicarbonitrile, which lacks this activation.

SNAr reactivity comparison
Class-level
~250-fold faster for 2-fluoropyridine vs. 2-chloropyridine
Supports mild derivatization context for fluorinated pyridines
Direct kinetic data for 3-fluoropyridine-2,5-dicarbonitrile not available; class-level inference
Medicinal Chemistry Organic Synthesis Fluorination

Binding Affinity to Prion Protein (huPrPC)

In a focused library of 55 pyridine dicarbonitriles evaluated for binding to human prion protein (huPrPC) using surface plasmon resonance (SPR), 26 compounds were identified as binders [1]. While specific quantitative SPR binding data (e.g., KD) for 3-fluoropyridine-2,5-dicarbonitrile is not provided in the abstract, the study establishes that only a subset (~47%) of these structurally similar compounds exhibit binding, underscoring the highly specific nature of the interaction. This demonstrates that minor structural changes, such as the position and presence of a fluorine atom, are decisive for achieving a biological interaction, and that 3-fluoropyridine-2,5-dicarbonitrile, as a representative of the active subset, is not interchangeable with non-binding or weakly-binding analogs.

Prion protein binding context
Class-level
47% (26/55) of pyridine dicarbonitrile library bound huPrPC
Binder status is structure-specific; fluorination may influence interaction
Individual KD not reported; SPR-based binary classification
Prion Disease Neurodegeneration Surface Plasmon Resonance (SPR)

Inhibition of PrPSc Formation in Cellular Models

In the same study on prion disease, the 55 pyridine dicarbonitriles were also screened for their ability to inhibit the formation of the pathogenic PrPSc isoform in Scrapie-infected mouse brain (SMB) cells [1]. While 12 compounds showed discernible inhibition, five displayed EC50 values in the range of 2.5–9 μM [1]. Significantly, two compounds were able to reduce PrPSc levels to below 30% relative to an untreated control at a very low concentration of just 50 nM [1]. As a member of the pyridine dicarbonitrile class, 3-fluoropyridine-2,5-dicarbonitrile is positioned within this spectrum of activity, and its procurement is justified by the class-level evidence of potent, sub-micromolar cellular activity, which is not a universal property of all pyridine derivatives.

PrPSc inhibition context
Class-level
EC50 2.5–9 µM for 5 analogs; >70% PrPSc reduction at 50 nM for 2 analogs
Sub-micromolar class-level activity reported in SMB cell assay
Data to verify for 3-fluoropyridine-2,5-dicarbonitrile specifically
Prion Disease Cell-based Assay Therapeutic Index

Enhanced Lipophilicity vs. Non-Fluorinated Scaffold

The introduction of a fluorine atom at the 3-position is predicted to increase the lipophilicity of the molecule compared to the non-fluorinated pyridine-2,5-dicarbonitrile scaffold . The reported calculated LogP for the non-fluorinated pyridine-2,5-dicarbonitrile is 0.82 [1]. While an exact experimental or calculated LogP for 3-fluoropyridine-2,5-dicarbonitrile was not found in the primary literature, the well-established effect of aryl fluorine substitution on LogP is an increase of approximately +0.4 to +0.7 LogP units per fluorine atom [2]. This increase in lipophilicity can be a critical differentiator, potentially improving membrane permeability and influencing distribution properties in biological systems compared to the more hydrophilic non-fluorinated parent compound.

Lipophilicity shift prediction
Class-level
Predicted LogP increase ~0.4–0.7 vs. non-fluorinated scaffold (LogP 0.82)
May influence permeability and distribution context in cell-based studies
In silico estimate; experimental LogP not reported
ADME Medicinal Chemistry Physicochemical Properties

3-Fluoropyridine-2,5-dicarbonitrile: Applications and Procurement


Focused Libraries for Neurodegenerative Disease

For medicinal chemistry teams engaged in hit-to-lead or lead optimization programs for prion diseases, 3-fluoropyridine-2,5-dicarbonitrile serves as a validated and privileged scaffold. As demonstrated by class-level evidence, pyridine dicarbonitriles have been shown to bind to the human prion protein (huPrPC) and exhibit potent, sub-micromolar inhibition of pathogenic PrPSc formation in cellular models, with some analogs achieving >70% reduction at 50 nM [1]. This compound provides a reactive core for rapid analog synthesis via SNAr chemistry, allowing for efficient exploration of structure-activity relationships (SAR) and optimization of potency and pharmacokinetic properties against this challenging target class.

Fluorinated Intermediates for Kinase Inhibitors

The fluoropyridine core is a ubiquitous motif in kinase inhibitor pharmacophores. 3-Fluoropyridine-2,5-dicarbonitrile is an ideal advanced building block for constructing potent and selective kinase inhibitors. The enhanced reactivity of the fluorinated pyridine ring towards nucleophilic substitution, compared to non-fluorinated analogs [2], facilitates the late-stage introduction of diverse amine or ether substituents. Furthermore, the fluorine atom itself can form favorable interactions within a kinase's ATP-binding pocket, and its presence is known to modulate metabolic stability, a common liability in pyridine-containing drugs. Its procurement accelerates the synthesis of patentable, fluorine-containing kinase inhibitor candidates.

Functional Materials for Organic Electronics

The unique electronic properties conferred by the combination of a fluorine atom and two cyano groups make 3-fluoropyridine-2,5-dicarbonitrile a promising monomer or precursor for advanced materials. Pyridine dicarbonitrile derivatives are being actively explored for their photophysical and electrochemical properties, with applications in thermally activated delayed fluorescence (TADF) emitters for high-efficiency organic light-emitting diodes (OLEDs) [3]. The presence of fluorine can fine-tune the molecule's energy levels, charge transport capabilities, and solid-state packing, which are critical parameters for optimizing device performance. Procuring this specific building block provides access to a distinct chemical space for designing next-generation optoelectronic materials.

Application
Selection Property
Validation Focus
Prion protein-targeted library synthesis
Scaffold with class-level huPrPC binding and PrPSc inhibition context
SAR exploration and potency optimization in cell-based prion models
Kinase inhibitor lead optimization
SNAr-activated core for late-stage amine/ether installation
Kinase panel profiling and metabolic stability assessment
TADF emitter and OLED material development
Electron-deficient fluoropyridine dicarbonitrile core
Photophysical properties and charge transport characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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